
5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-Dimethylphenyl)sulfonyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, which makes it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A significant aspect of the research on related compounds involves their synthesis and evaluation as potential therapeutic agents. For example, Ivachtchenko et al. (2010) reported the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, exploring their affinity and selectivity towards serotonin 5-HT6 receptors. These compounds demonstrated potent antagonist activity, indicating their potential application in treating disorders associated with 5-HT6 receptors. The study highlights the importance of structural modification in achieving high selectivity and potency, which is crucial for the development of therapeutics with minimal side effects (Ivachtchenko et al., 2010).
Interaction with Biological Molecules
Research into the interaction between such compounds and biological molecules provides insights into their potential therapeutic mechanisms. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including compounds with pyrimidin-2-ylsulfamoyl moieties, and investigated their binding with bovine serum albumin (BSA). This study is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds, as protein binding influences the distribution, efficacy, and metabolism of drugs in the body. The results contribute to the rational design of new drugs with optimized properties (Meng et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of novel compounds with potential antimicrobial and antifungal activities is another key area of research. Alsaedi et al. (2019) reported on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, demonstrating significant antimicrobial activity. Such studies are crucial for discovering new treatments for infectious diseases, especially in the face of rising antibiotic resistance. The findings indicate that the incorporation of sulfone groups into pyrazolopyrimidine ring systems can enhance antibacterial and antifungal efficacy, providing a promising direction for developing new antimicrobial agents (Alsaedi et al., 2019).
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-16-8-9-19(14-17(16)2)30(28,29)20-15-24-22(25-21(20)23)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKWKQVRIGIQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

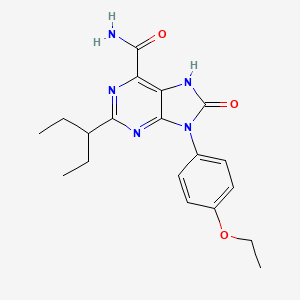
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2893876.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)
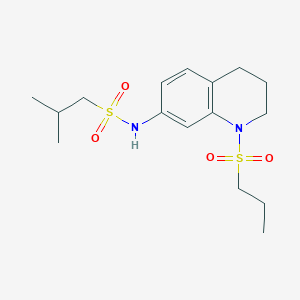
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)
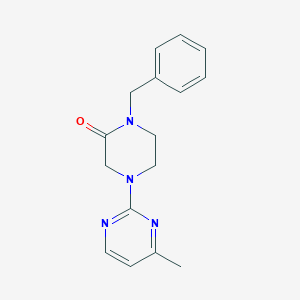
![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)
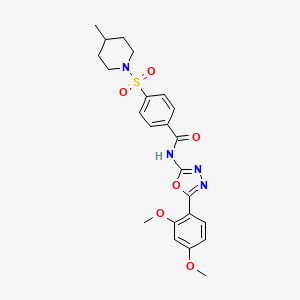

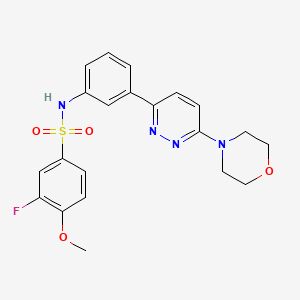
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

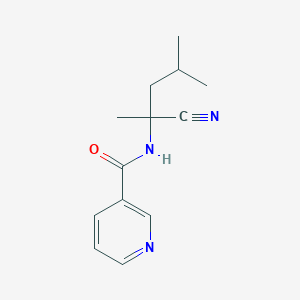
![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)